molecular formula C28H35NO9 B1179318 Scutebata C CAS No. 1207181-59-6

Scutebata C

Cat. No. B1179318
CAS RN: 1207181-59-6
InChI Key:
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Description

However, leveraging the information available from Scutellaria barbata, we can draw some insights into the types of research conducted on compounds found within this plant, which might provide a general framework for understanding how compounds like "Scutebata C" could be analyzed if it shares similarities with those derived from Scutellaria barbata.

Scutellaria barbata is recognized for its therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. The plant has been the subject of numerous studies aiming to isolate its bioactive compounds and understand their mechanisms of action.

Synthesis Analysis

Research focuses on the green synthesis of nanoparticles using extracts from Scutellaria barbata for medical applications, such as wound healing and antimicrobial activities. For instance, silver nanoparticles synthesized with Scutellaria barbata extract showed promising wound healing and antimicrobial properties (Veeraraghavan et al., 2021).

Molecular Structure Analysis

The plant's extract has been analyzed for its chemical composition, revealing a rich content of flavonoids, diterpenoids, and other phenolic compounds with significant bioactivities. Characterization techniques such as UV–Vis spectroscopy, TEM, AFM, FTIR, and XRD are commonly employed (Wang et al., 2008).

Chemical Reactions and Properties

Scutellaria barbata extracts and their components have shown cytotoxic effects against various cancer cell lines through mechanisms that may involve apoptosis induction, cell cycle arrest, and inhibition of cancer cell proliferation. These activities suggest complex interactions and reactions at the cellular level (Chan et al., 2006).

Physical Properties Analysis

The physical properties of compounds derived from Scutellaria barbata, such as solubility, melting points, and molecular weight, are crucial for formulating these compounds into usable drugs. However, specific studies focusing solely on the physical properties of these compounds were not identified in the search results.

Chemical Properties Analysis

The chemical properties of Scutellaria barbata compounds, including reactivity, stability, and pharmacokinetics, play a significant role in their therapeutic effects. The antimicrobial and cytotoxic activities of these compounds, for example, are directly linked to their chemical structures and properties, illustrating the importance of chemical properties analysis in understanding their function (Yu et al., 2004).

Scientific Research Applications

  • Scutellaria barbata extracts have shown significant growth inhibitory effects on various human cancers, including lung cancer, digestive system cancers, hepatoma, breast cancer, and chorioepithelioma. The major mechanisms involve apoptosis and cytotoxic effects (Yin et al., 2004).

  • New neo-clerodane diterpenoids named scutebarbatolides A-C have been isolated from Scutellaria barbata, displaying moderate cytotoxicity against various human cancer cell lines (Hanh et al., 2019).

  • Pheophorbide a, a major antitumor component purified from Scutellaria barbata, induces apoptosis in human hepatocellular carcinoma cells. This compound was found to be non-toxic in normal human liver cells, making it a promising candidate for cancer treatment (Chan et al., 2006).

  • A chemically standardized extract from Scutellaria barbata has been found to induce cell death in human colon cancer cell lines. This study suggests the potential of Scutellaria barbata for colon cancer treatment (Goh et al., 2005).

  • Scutellaria barbata has also been studied for its antioxidant activity. The extraction of polysaccharides from this herb and their subsequent antioxidant activities provide a scientific basis for its use in traditional medicine as an antioxidant (Ye & Huang, 2012).

  • The transcriptomic analysis of Scutellaria barbata has led to the identification of genes involved in terpenoid biosynthesis, providing valuable insights for enhancing the production of bioactive compounds through genetic engineering (Zhang et al., 2018).

  • The methylene chloride fraction of Scutellaria barbata has been shown to induce apoptosis in human leukemia cells via the mitochondrial signaling pathway, suggesting its potential for leukemia treatment (Cha et al., 2004).

properties

IUPAC Name

[(1R,2S,3R,4S,4aS,8aR)-4-[(1S)-1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2,3-dihydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO9/c1-15-8-6-10-19-26(15,3)23(38-24(33)17-9-7-11-29-13-17)22(32)28(5,35)27(19,4)20(37-16(2)30)12-18-14-36-25(34)21(18)31/h7-9,11,13,19-20,22-23,31-32,35H,6,10,12,14H2,1-5H3/t19-,20-,22-,23-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDJHMJHKZYAFI-MDLIPRPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2C1(C(C(C(C2(C)C(CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)O)OC(=O)C4=CN=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)[C@H](CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)O)OC(=O)C4=CN=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318306
Record name Scutebata C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1207181-59-6
Record name Scutebata C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207181-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scutebata C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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